5-BDBD
描述
科学研究应用
5-(3-溴苯基)-1,3-二氢-2H-苯并呋喃[3,2-e]-1,4-二氮杂卓-2-酮在科学研究中有几种应用,包括:
作用机制
5-(3-溴苯基)-1,3-二氢-2H-苯并呋喃[3,2-e]-1,4-二氮杂卓-2-酮的作用机制涉及其对P2X4受体的拮抗作用。该化合物与受体上的变构位点结合,导致构象变化,抑制受体活性。 参与这种结合的关键残基包括甲硫氨酸109、苯丙氨酸178、酪氨酸300、精氨酸301和异亮氨酸312 . 这种抑制阻止受体被三磷酸腺苷激活,从而减少与炎症、疼痛和其他生理反应相关的下游信号通路 .
生化分析
Biochemical Properties
5-BDBD interacts primarily with the P2X4 receptor, a type of purinergic receptor that is activated by extracellular ATP . The P2X4 receptor is an ATP-gated cation channel that is broadly expressed in most tissues of the body . The interaction between this compound and the P2X4 receptor results in the inhibition of P2X4-mediated currents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can block P2X4-mediated currents in Chinese hamster ovary cells . In the context of immune responses, this compound has been found to strongly inhibit T cell migration, CD69 expression, and CD4+ T cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the P2X4 receptor. It antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for this compound located between two subunits in the body region of P2X4, with key residues involved in antagonist binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on a recurrent nitroglycerin-induced chronic migraine model, daily treatment with this compound for 11 days resulted in significant reduction in hyperalgesia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on acute kidney injury, a dosage of 3 mg/kg of this compound was found to significantly reduce biomarkers of kidney injury .
Transport and Distribution
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
Subcellular Localization
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
准备方法
合成路线和反应条件: 5-(3-溴苯基)-1,3-二氢-2H-苯并呋喃[3,2-e]-1,4-二氮杂卓-2-酮的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法: 虽然5-(3-溴苯基)-1,3-二氢-2H-苯并呋喃[3,2-e]-1,4-二氮杂卓-2-酮的具体工业生产方法没有得到广泛的记载,但该化合物是在研究实验室中生产的,并由化学公司供应用于研究目的。 生产过程涉及严格的质量控制措施,以确保化合物的纯度和一致性 .
化学反应分析
反应类型: 5-(3-溴苯基)-1,3-二氢-2H-苯并呋喃[3,2-e]-1,4-二氮杂卓-2-酮会发生各种化学反应,包括:
取代反应: 溴苯基可以参与亲核取代反应。
氧化和还原反应: 该化合物可以在特定条件下进行氧化和还原,导致形成不同的衍生物.
常用试剂和条件:
亲核取代: 如氢氧化钠或碳酸钾等试剂在极性溶剂中。
氧化: 诸如高锰酸钾或过氧化氢之类的试剂。
还原: 如硼氢化钠或氢化铝锂等试剂.
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,亲核取代会导致形成各种取代衍生物,而氧化和还原可以产生化合物的不同氧化或还原形式 .
相似化合物的比较
5-(3-溴苯基)-1,3-二氢-2H-苯并呋喃[3,2-e]-1,4-二氮杂卓-2-酮因其作为P2X4受体拮抗剂的高度选择性和效力而独一无二。类似的化合物包括:
BX430: P2X4受体选择性非竞争性变构拮抗剂.
PSB-12062: P2X4受体的强效和选择性拮抗剂.
BzATP: P2X受体的更有效的激动剂,但在P2X4受体上几乎没有活性.
属性
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768404-03-1 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 768404-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 5-BDBD?
A1: this compound acts as a selective antagonist of the P2X4 receptor (P2X4R) [, , , , , , , , , , , , , ].
Q2: How does this compound interact with the P2X4 receptor?
A2: this compound binds to an allosteric site located between two subunits in the body region of the P2X4 receptor. This binding site is distinct from the ATP binding site []. Key residues involved in this compound binding include M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit [].
Q3: Is the interaction of this compound with P2X4 receptors state-dependent?
A3: Yes, this compound preferentially binds to and inhibits the closed state of the P2X4 receptor. The antagonist activity of this compound is significantly reduced once the channel transitions to the open or desensitizing state, potentially due to a conformational change in the allosteric binding site [].
Q4: What are the downstream effects of this compound binding to P2X4 receptors?
A4: By antagonizing P2X4 receptors, this compound prevents ATP-mediated activation of the channel. This, in turn, inhibits the influx of cations, particularly calcium ions (Ca2+), into the cell, preventing downstream signaling cascades associated with P2X4 receptor activation [, ].
Q5: Does this compound affect other P2X receptor subtypes?
A5: this compound demonstrates high selectivity for P2X4 receptors and lacks significant effects on other human P2X receptor subtypes, including P2X2 [].
Q6: What is the significance of the bromine group in this compound for its antagonist activity?
A6: Studies suggest that the bromine group in this compound is not essential for its antagonist activity at the P2X4 receptor. Modifications replacing the bromine with other halogens or small hydrophobic groups did not significantly alter antagonist potency [].
Q7: Which structural features of this compound are crucial for its interaction with P2X4 receptors?
A7: The diazepinone moiety of this compound appears to be essential for its inhibitory activity. Molecular docking studies and SAR analysis suggest that the carbonyl group within the diazepinone moiety interacts with the R301 residue of the P2X4 receptor, contributing significantly to its binding affinity [].
Q8: What are the potential therapeutic applications being explored for this compound?
A8: Given its selective P2X4 antagonism, this compound is being investigated as a potential therapeutic agent for various conditions, including:* Neuropathic pain []* Allergic asthma [, ]* Traumatic brain injury []* Prostate cancer [, ]
Q9: How does this compound affect microglia activation?
A9: In models of traumatic brain injury and neuropathic pain, this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. This suggests a potential role for P2X4 receptors in mediating microglial activation and neuroinflammation [, ].
Q10: What is the role of this compound in allergic airway inflammation?
A10: this compound has demonstrated efficacy in reducing airway inflammation in murine models of allergic asthma. It is thought to achieve this by suppressing the production of Th2 cytokines, which play a key role in allergic inflammation [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。